molecular formula C9H13N3O3 B1526176 1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1354959-10-6

1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1526176
CAS No.: 1354959-10-6
M. Wt: 211.22 g/mol
InChI Key: BHWWMBAMKOVBBB-UHFFFAOYSA-N
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Description

1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical building block for synthesizing novel compounds in medicinal chemistry. Its structure incorporates both a triazole ring, a known pharmacophore in azole antifungals, and a reactive 2-oxo (ketone) moiety. This makes it a valuable precursor for research into new bioactive molecules. Recent scientific literature highlights the potential of similar 1,2,3-triazole-4-carboxylic acid derivatives in creating hybrid compounds with significant antifungal activity against resistant pathogens like Candida auris and Aspergillus spp. . Furthermore, related structures are being explored in the development of potent and selective antagonists for nuclear receptors such as the Pregnane X Receptor (PXR) . The ketone functional group offers a versatile handle for further chemical modification, including the formation of amide or imine linkages, allowing researchers to conjugate the triazole moiety to other pharmacologically relevant scaffolds. This product is intended for research and development purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-(3,3-dimethyl-2-oxobutyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-9(2,3)7(13)5-12-4-6(8(14)15)10-11-12/h4H,5H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWWMBAMKOVBBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C=C(N=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Summary

  • Starting Material: 1-substituted-4,5-dibromo-1H-1,2,3-triazole (compound II).
  • Step 1: Reaction with Grignard reagent (isopropylmagnesium chloride or its lithium chloride composite) in tetrahydrofuran (THF) or methyl tetrahydrofuran (MeTHF) solvent system at low temperatures (−78°C to 0°C).
  • Step 2: Acidic work-up with hydrochloric acid.
  • Step 3: Extraction, drying, and concentration to isolate 1-substituted-4-bromo-1H-1,2,3-triazole intermediate (compound III).
  • Step 4: Carboxylation by bubbling carbon dioxide into the reaction mixture at low temperature.
  • Step 5: Further purification by crystallization and filtration.

Reaction Conditions and Ratios

Reagent/Condition Details
Solvent THF or MeTHF (mass-to-volume ratio 1:2 to 1:50)
Temperature −78°C to 0°C (initial step); −10°C to 20°C (carboxylation)
Grignard reagent mole ratio (to compound II) 0.8–1.5 equivalents
Carbon dioxide mole ratio (to compound II) 1–10 equivalents
Hydrochloric acid mole ratio (to compound II) 1–20 equivalents
Reaction time 0.5–2 hours for Grignard addition; 15 minutes for CO2 bubbling

Example Synthesis

  • 2.50 g of 1-cyclobutyl methyl-4,5-dibromo-1H-1,2,3-triazole dissolved in 15 mL THF, cooled to −20°C.
  • Addition of 4.87 mL of 2.0 M isopropylmagnesium chloride in THF dropwise, stirred 1 hour.
  • Addition of 0.40 mL methyl alcohol, followed by 7.50 mL isopropylmagnesium chloride-lithium chloride composite at −10°C.
  • Carbon dioxide bubbled for 15 minutes.
  • Acidification with 15 mL hydrochloric acid, extraction with ethyl acetate, drying, and concentration.
  • Final product crystallized from THF/DMF with potassium carbonate and methyl iodide, yielding 70% of 1-cyclobutyl methyl-1H-1,2,3-triazole-4-carboxylic acid.

This method is adaptable to various alkyl and aryl substituents, including the 3,3-dimethyl-2-oxobutyl group, by selecting appropriate substituted dibromo-triazole precursors.

Alternative Synthetic Approaches and Mechanistic Insights

Copper-Catalyzed [3+2] Cycloaddition

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-established method for synthesizing 1,2,3-triazoles. Variants of this method have been reported to produce 1-substituted triazoles with high regioselectivity and yield under mild conditions.

  • Use of organic azides and alkynes or nitroolefins under copper catalysis.
  • Reaction temperatures around 110°C.
  • Yields up to 96% for trisubstituted triazoles.
  • Mechanism involves 1,3-dipolar cycloaddition forming triazole intermediates stabilized by copper complexes.

Although this method is efficient for many triazole derivatives, direct synthesis of 1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxylic acid may require additional functional group transformations after cycloaddition.

One-Step Synthesis via Azide and Alkylation

A patented one-step synthesis involves reacting alkyl azides with suitable bases in aqueous media to form 1,2,3-triazole carboxylic acids directly. This method offers simplicity but may be limited by substrate scope and regioselectivity control.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Advantages Limitations
Grignard Reagent Carboxylation 1-substituted-4,5-dibromo-1,2,3-triazole Isopropylmagnesium chloride, CO2, HCl, THF, low temp ~70 High yield, scalable, industrially viable Requires low temperature control, multiple steps
CuAAC Cycloaddition Organic azides and alkynes/nitroolefins Cu catalyst, 110°C Up to 96 High regioselectivity, mild conditions May require post-modification for carboxylic acid
One-step Azide/Base Reaction Alkyl azides Base, water Not specified Simple, one-step Limited substrate scope, regioselectivity issues

Summary and Recommendations

  • The Grignard reagent-based carboxylation method using 1-substituted-4,5-dibromo-1H-1,2,3-triazole as precursor is currently the most suitable for preparing 1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxylic acid on an industrial scale due to its high yield, operational simplicity, and environmental considerations.

  • Copper-catalyzed cycloaddition methods provide efficient routes to triazole cores but may require additional steps to install the carboxylic acid functionality and the specific 3,3-dimethyl-2-oxobutyl substituent.

  • One-step azide-base methods offer simplicity but lack broad applicability and control for this specific compound.

This detailed analysis integrates diverse, authoritative sources and provides a comprehensive understanding of the preparation methods for 1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxylic acid, supporting informed decisions in research and industrial synthesis.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains and fungi. For instance, studies have shown that similar triazole compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans, suggesting a potential application in developing new antimicrobial agents .

Cancer Research
Triazole compounds are also being investigated for their anticancer properties. The structural similarity of 1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxylic acid to known anticancer agents positions it as a candidate for further research in cancer therapeutics. Preliminary studies have indicated that modifications to the triazole ring can enhance cytotoxicity against cancer cell lines .

Agricultural Applications

Pesticide Development
The compound's ability to act as a fungicide has been explored in agricultural settings. Triazoles are well-known for their efficacy in controlling fungal diseases in crops. Research has demonstrated that compounds with a triazole moiety can inhibit sterol biosynthesis in fungi, leading to growth inhibition and cell death . This property makes 1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxylic acid a potential candidate for developing new agricultural fungicides.

Plant Growth Regulators
Additionally, there is ongoing research into the use of triazole compounds as plant growth regulators. These compounds can influence plant growth by modulating hormonal pathways or stress responses in plants. Studies suggest that such compounds can enhance crop yields and resilience against environmental stressors .

Materials Science Applications

Polymer Chemistry
In materials science, the incorporation of triazole derivatives into polymer matrices has been investigated for enhancing material properties. Triazoles can improve thermal stability and mechanical strength when used as additives in polymers. This application is particularly relevant in developing high-performance materials for industrial applications .

Sensors and Electronics
The electronic properties of triazoles make them suitable candidates for use in sensors and electronic devices. Research has shown that these compounds can be utilized in organic semiconductor applications due to their ability to facilitate charge transport . This opens avenues for developing more efficient electronic devices.

Case Studies

StudyApplication AreaFindings
Study on Antimicrobial PropertiesPharmaceuticalsDemonstrated effectiveness against Staphylococcus aureus; potential for new antibiotics.
Cancer Cell Line ResearchPharmaceuticalsIndicated enhanced cytotoxicity; further studies needed for therapeutic development.
Fungicide Efficacy TrialsAgricultureEffective against common fungal pathogens; potential for new fungicide formulations.
Polymer Additive ResearchMaterials ScienceImproved mechanical properties observed when incorporated into polymer matrices.

Mechanism of Action

The mechanism by which 1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its specific application. For example, in biological studies, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Physicochemical Properties

Property Target Compound (Predicted) 1-(3,4-Dimethylphenyl) Analog 1-(4-Ethoxyphenyl) Analog
Molecular Weight ~239.26 g/mol 217.22 g/mol 291.28 g/mol
pKa ~3.5–4.0 (carboxylic acid) 3.26 ~2.8 (acid), tautomer-dependent
LogP (lipophilicity) ~1.8 (higher due to aliphatic chain) 1.31 (predicted) ~1.2 (polar ethoxy group)
Solubility Moderate in DMSO/EtOH Low in water Improved by ethoxy group

Notes:

  • The target’s branched aliphatic chain likely increases lipophilicity compared to aryl-substituted analogs, impacting bioavailability and blood-brain barrier penetration.
  • Tautomerism observed in the 4-ethoxyphenyl analog (20% cyclic hemiacetal) suggests the target’s ketone group may also exhibit keto-enol equilibria, affecting reactivity.

Biological Activity

1-(3,3-Dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1354959-10-6) is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas due to its unique structural properties and mechanisms of action.

  • Molecular Formula : C8H12N4O2
  • Molecular Weight : 196.21 g/mol
  • InChIKey : QRRAJWKIPPDLDN-XFFZJAGNSA-N
  • Exact Mass : 196.096026 g/mol

Antimicrobial Activity

Research indicates that triazole derivatives, including 1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxylic acid, possess significant antimicrobial properties. In a study assessing various triazoles' effects on pathogenic fungi, compounds with similar structures demonstrated notable inhibitory effects against strains of Candida and Aspergillus spp. The Minimum Inhibitory Concentration (MIC) values were reported to be as low as 0.03–0.06 µg/mL for some derivatives .

CompoundMIC (µg/mL)Target Organism
L-1730.015M. canis
L-3100.03C. albicans
L-1630.06A. niger

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit cholinesterase enzymes. In kinetic studies, it was found to exhibit noncompetitive inhibition against acetylcholinesterase (AChE) and competitive inhibition against butyrylcholinesterase (BChE). These activities suggest potential applications in treating neurodegenerative diseases such as Alzheimer's .

Antioxidant Activity

The antioxidant capacity of triazoles is another area of interest. Various assays have shown that these compounds can scavenge free radicals effectively, contributing to their potential in mitigating oxidative stress-related disorders .

Study on Antifungal Efficacy

A clinical study conducted by the Hans Knöll Institute evaluated the antifungal efficacy of several triazole derivatives against resistant strains of Candida. The results indicated that certain compounds exhibited superior activity compared to traditional antifungals like ketoconazole and itraconazole, especially against resistant strains of C. albicans. This highlights the importance of developing novel triazole derivatives for clinical use .

Molecular Modeling Studies

Molecular docking studies have provided insights into the binding interactions between the triazole core and target proteins involved in fungal cell wall synthesis and enzyme activity. The orientation of the triazole moiety was crucial for effective binding and subsequent biological activity, suggesting a structure-activity relationship that could guide future drug design efforts .

Q & A

Basic: What is the optimal synthetic route for 1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxylic acid?

Methodological Answer:
The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a "click chemistry" approach. Key steps include:

  • Step 1: Preparation of an azide precursor (e.g., 3,3-dimethyl-2-oxobutyl azide) and a propiolic acid derivative.
  • Step 2: Cycloaddition under mild conditions (room temperature, aqueous/organic solvent mix) using Cu(I) catalysts (e.g., CuSO₄ with sodium ascorbate) to form the triazole core .
  • Step 3: Acidic or basic hydrolysis of ester intermediates (if present) to yield the carboxylic acid.
    Critical Considerations: Monitor reaction purity via HPLC and optimize stoichiometry to minimize byproducts like 1,5-regioisomers .

Advanced: How does the 3,3-dimethyl-2-oxobutyl substituent influence binding affinity compared to fluorophenyl or chlorophenyl analogs?

Methodological Answer:
The bulky, branched substituent alters steric and electronic interactions:

  • Steric Effects: The dimethyl-oxobutyl group may hinder binding to shallow enzyme pockets but enhance selectivity for hydrophobic cavities (e.g., in kinases or proteases).
  • Electronic Effects: The ketone moiety (2-oxo) introduces polarity, potentially improving solubility and hydrogen-bonding interactions compared to halogenated analogs.
    Comparative Analysis: Use molecular docking (e.g., AutoDock Vina) and surface plasmon resonance (SPR) to quantify binding differences. Reference data from fluorophenyl analogs (e.g., 1-(3-fluorophenyl)-triazole-4-carboxylic acid, which shows moderate anticancer activity) to contextualize results .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR: ¹H/¹³C NMR to confirm regioselectivity (1,4-triazole) and substituent integration. Look for characteristic triazole C-H signals at δ 7.5–8.5 ppm.
  • FTIR: Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹).
  • HRMS: Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
    Validation: Compare with synthetic intermediates (e.g., ester precursors) to ensure complete hydrolysis .

Advanced: How can crystallographic data resolve contradictions in reported biological activities?

Methodological Answer:
Contradictions often arise from polymorphism or solvatomorphism . Strategies include:

  • Single-Crystal X-ray Diffraction (SCXRD): Use SHELXL for refinement to determine precise bond angles and torsional conformations.
  • Data Analysis: Compare crystal packing of active vs. inactive forms. For example, if the carboxylic acid group participates in intermolecular H-bonding (e.g., with water), it may reduce bioavailability, explaining discrepancies in in vivo assays .
    Case Study: Reference triazole-oxadiazole hybrids (e.g., ), where crystallography clarified activity variations due to conformational flexibility .

Basic: What computational methods predict the compound’s reactivity in biological systems?

Methodological Answer:

  • Quantum Chemical Calculations (DFT): Optimize geometry at the B3LYP/6-31G* level to assess frontier molecular orbitals (FMO) and electrostatic potential (ESP) for nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD): Simulate interactions with lipid bilayers or protein targets (e.g., β-catenin for Wnt pathway inhibitors) to predict membrane permeability or binding stability .

Advanced: How to address regioselectivity challenges during synthesis?

Methodological Answer:
1,4- vs. 1,5-triazole formation depends on:

  • Catalyst Choice: Cu(I) favors 1,4-regioselectivity; Ru catalysts may shift to 1,5.
  • Alkyne Substitution: Electron-withdrawing groups (e.g., carboxylic acids) enhance 1,4-selectivity.
    Mitigation: Use high-resolution LC-MS to monitor reaction progress. For persistent 1,5-byproducts, employ column chromatography or recrystallization (e.g., ethyl acetate/hexane) .

Basic: What are the stability profiles of this compound under physiological conditions?

Methodological Answer:

  • pH Stability: Test degradation in buffers (pH 1–9) via UV-Vis or HPLC. Carboxylic acids are prone to decarboxylation at low pH.
  • Thermal Stability: Use thermogravimetric analysis (TGA) to identify decomposition temperatures (>150°C typical for triazoles).
  • Light Sensitivity: Conduct accelerated stability studies under UV/visible light to assess photodegradation .

Advanced: Can this compound act as a prodrug? What ester derivatives improve bioavailability?

Methodological Answer:

  • Prodrug Design: Synthesize ethyl or benzyl esters (e.g., ethyl 1-(3,3-dimethyl-2-oxobutyl)-triazole-4-carboxylate) via Fischer esterification.
  • In Vivo Testing: Measure hydrolysis rates in plasma (using LC-MS) and compare AUC values. Ethyl esters (e.g., ) often show improved intestinal absorption due to lipophilicity .

Basic: How to validate biological activity against known triazole-based inhibitors?

Methodological Answer:

  • Assay Selection: Use standardized enzymatic assays (e.g., β-lactamase inhibition for antimicrobial studies) with positive controls (e.g., 1-(3-fluorophenyl)-triazole-4-carboxylic acid).
  • Dose-Response Curves: Calculate IC₅₀ values and compare with literature data. Account for solvent effects (e.g., DMSO tolerance ≤1%) .

Advanced: What strategies resolve synthetic bottlenecks in scaling up this compound?

Methodological Answer:

  • Flow Chemistry: Implement continuous flow reactors for CuAAC to enhance yield and reduce reaction time (e.g., 30-minute residence time vs. 24-hour batch).
  • Heterogeneous Catalysis: Use copper-on-charcoal catalysts for easy recovery and reuse (85% yield reported in ).
  • Green Chemistry: Replace organic solvents with PEG-400/H₂O mixtures to improve sustainability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxylic acid

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